molecular formula C22H26N4O B297150 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol

5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol

カタログ番号 B297150
分子量: 362.5 g/mol
InChIキー: OKUBWNWIYLUHSA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol, also known as BAY 60-2770, is a potent and selective inhibitor of soluble guanylate cyclase (sGC) that has been extensively studied for its potential therapeutic applications.

作用機序

5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 is a potent and selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger molecule that plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By inhibiting sGC, 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 increases the levels of cGMP, which leads to vasodilation, antiplatelet effects, and neuroprotection.
Biochemical and Physiological Effects:
5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 has been reported to have various biochemical and physiological effects, including vasodilation, antiplatelet effects, neuroprotection, and anti-inflammatory effects. It has also been shown to improve cardiac function, reduce pulmonary artery pressure, and enhance erectile responses in animal models.

実験室実験の利点と制限

One of the major advantages of 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 is its potency and selectivity for sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological and pathological processes. However, one of the limitations of 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 is its relatively short half-life, which requires frequent dosing in animal experiments.

将来の方向性

There are many potential future directions for the study of 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770. One area of interest is its potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and Alzheimer's disease. Another area of interest is the development of more potent and selective sGC inhibitors that can be used to study the role of cGMP signaling in various physiological and pathological processes. Additionally, the use of 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.

合成法

The synthesis of 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 involves a multi-step process that begins with the reaction of 2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline with ethyl orthoformate and diethylamine to form the intermediate compound. This intermediate is then reacted with 5-bromo-2-hydroxybenzaldehyde to obtain 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770.

科学的研究の応用

5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 has been extensively studied for its potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to improve cardiac function, reduce pulmonary artery pressure, and enhance erectile responses in animal models. Moreover, 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

特性

分子式

C22H26N4O

分子量

362.5 g/mol

IUPAC名

5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol

InChI

InChI=1S/C22H26N4O/c1-5-25(6-2)16-10-11-18(20(27)13-16)22-23-21-14(3)8-7-9-17(21)19-12-15(4)24-26(19)22/h7-13,22,24,27H,5-6H2,1-4H3

InChIキー

OKUBWNWIYLUHSA-UHFFFAOYSA-N

異性体SMILES

CCN(CC)C1=CC(=C(C=C1)C2N=C3C(=CC=CC3=C4N2NC(=C4)C)C)O

SMILES

CCN(CC)C1=CC(=C(C=C1)C2N=C3C(=CC=CC3=C4N2NC(=C4)C)C)O

正規SMILES

CCN(CC)C1=CC(=C(C=C1)C2N=C3C(=CC=CC3=C4N2NC(=C4)C)C)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。